6-bromo-7-fluoro-1H-quinazolin-4-one

IRAK4 inhibitor kinase inhibition inflammation

6-Bromo-7-fluoro-1H-quinazolin-4-one (CAS: 950577-02-3) is the privileged dihalogenated quinazolinone scaffold delivering 15 nM IRAK4 IC₅₀ and USP7 EC₅₀ of 0.2–0.8 µM. The 6-bromo-7-fluoro substitution pattern confers >65-fold improved potency over mono-halogenated analogs and enables orthogonal C6 cross-coupling (Suzuki, Buchwald, Sonogashira) while the C7-fluoro group remains inert, preserving metabolic stability. Procure this pre-functionalized core to bypass challenging late-stage halogenation and accelerate kinase inhibitor and targeted protein degradation lead optimization.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
Cat. No. B7889654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-fluoro-1H-quinazolin-4-one
Molecular FormulaC8H4BrFN2O
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)NC=NC2=O
InChIInChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
InChIKeyKBQBBYPXSOKJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-fluoro-1H-quinazolin-4-one: A Halogenated Quinazolinone Scaffold for Kinase-Targeted Drug Discovery


6-Bromo-7-fluoro-1H-quinazolin-4-one (CAS: 950577-02-3) is a dihalogenated quinazolin-4(3H)-one heterocycle bearing bromine at the 6-position and fluorine at the 7-position of the fused bicyclic core . The quinazolin-4-one scaffold serves as a privileged pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors and agents targeting the ubiquitin-proteasome pathway [1]. The presence of halogen substituents at both the 6- and 7-positions confers distinct electronic and steric properties relative to mono-halogenated or non-halogenated analogs, directly impacting target binding affinity, metabolic stability, and the scope of downstream derivatization [2].

Why 6-Bromo-7-fluoro-1H-quinazolin-4-one Cannot Be Replaced by Mono-Halogenated or Positional Isomers in Lead Optimization


Within quinazolinone-based drug discovery, halogen substitution pattern is a critical determinant of target engagement, selectivity, and pharmacokinetic profile. Studies of quinazoline and quinazolinone kinase inhibitors consistently demonstrate that the electronic and steric contributions of substituents at the 6- and 7-positions produce non-additive effects on binding potency; substituting a dihalogenated core with a mono-halogenated analog frequently results in substantial loss of activity or altered selectivity profiles [1]. Furthermore, the specific pairing of bromine at the 6-position with fluorine at the 7-position creates a unique hydrogen-bonding and hydrophobic interaction surface within kinase ATP-binding pockets, a spatial and electronic arrangement that cannot be replicated by reversing the halogen positions or by using a single halogen atom [2]. The quantitative evidence below demonstrates that 6-bromo-7-fluoro-1H-quinazolin-4-one-derived compounds achieve target engagement and potency levels that mono-substituted or positionally altered analogs fail to attain.

Quantitative Differentiation of 6-Bromo-7-fluoro-1H-quinazolin-4-one: Comparative Potency, Target Engagement, and Chemical Stability Data


IRAK4 Kinase Inhibition: 6-Bromo-7-fluoro Substitution Confers Nanomolar Potency Versus Inactive or Weak Mono-Halogenated Analogs

A 6-bromo-7-fluoro-quinazolin-4-amine derivative (compound 2-11 from US Patent 9,932,350) demonstrated potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC₅₀ of 15 nM in a fluorescence-based kinase assay [1]. In contrast, structurally related quinazoline analogs lacking the 6-bromo or 7-fluoro substituent, or bearing alternative halogenation patterns at different ring positions, showed IC₅₀ values exceeding 1000 nM in the same assay platform, indicating a >65-fold potency differential attributable to the specific 6-bromo-7-fluoro substitution [1].

IRAK4 inhibitor kinase inhibition inflammation

USP7 Inhibition: Di-Halogenation at 6- and 7-Positions Required for Sub-Micromolar Antiproliferative Activity

Patent US 9,546,150 discloses quinazolin-4-one derivatives as selective USP7 inhibitors. Within the exemplified series, compounds retaining the 6-bromo-7-fluoro substitution pattern on the quinazolin-4-one core exhibited EC₅₀ values in cellular proliferation assays ranging from 0.2 to 0.8 µM against multiple cancer cell lines [1]. Analogs in which either the 6-bromo or 7-fluoro substituent was removed, or replaced with hydrogen, showed complete loss of antiproliferative activity (EC₅₀ > 10 µM) under identical assay conditions, establishing that the dihalogenated core is a strict structural requirement for USP7-mediated cellular efficacy [1].

USP7 inhibitor ubiquitin specific protease cancer

Halogen-Dependent Kinase Selectivity: 6-Bromo-7-fluoro Pattern Shifts Kinase Inhibition Profile Relative to 6,7-Dimethoxy Analogs

Comparative structure-activity relationship (SAR) analysis across multiple quinazoline and quinazolinone kinase inhibitor series reveals that 6,7-dihalogen substitution (Br/F) produces a distinct kinase selectivity fingerprint compared to 6,7-dimethoxy substitution [1]. Specifically, 6,7-dimethoxyquinazolines (e.g., PD 153035) exhibit extreme potency for EGFR (IC₅₀ = 0.025 nM) but limited activity against other kinase families, whereas 6-bromo-7-fluoro-substituted quinazolines show broader multi-kinase inhibition profiles with moderate nanomolar potency across EGFR, HER2, and VEGFR family members [1][2]. The halogen pair also confers enhanced passive membrane permeability due to increased lipophilicity (calculated LogP increase of approximately 1.2 units relative to dimethoxy analogs), improving cellular uptake in whole-cell assays [3].

kinase selectivity EGFR inhibitor structure-activity relationship

Synthetic Versatility: 6-Bromo Handle Enables Cross-Coupling Chemistry Unavailable to 7-Fluoro Mono-Substituted Scaffolds

The presence of a bromine atom at the 6-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is completely absent in 7-fluoro mono-substituted quinazolin-4-ones [1]. Fluorine at the 7-position is inert under standard cross-coupling conditions but contributes beneficial metabolic stability and target-binding electronic effects [2]. This orthogonal reactivity profile means that 6-bromo-7-fluoro-1H-quinazolin-4-one supports sequential derivatization strategies—first modifying the 6-position via cross-coupling, while the 7-fluoro substituent remains intact and continues to confer its pharmacokinetic advantages—a synthetic pathway not accessible from 7-fluoroquinazolin-4-one alone [3].

cross-coupling Suzuki coupling derivatization

Physicochemical Differentiation: Calculated LogP and Solubility Parameters Distinguish 6-Bromo-7-fluoro from 6,7-Unsubstituted and Dimethoxy Analogs

Computational physicochemical profiling demonstrates that 6-bromo-7-fluoro-1H-quinazolin-4-one occupies a distinct lipophilicity space relative to commonly employed quinazolinone building blocks . The compound's calculated LogP (clogP) is approximately 2.3, compared to 0.8 for unsubstituted quinazolin-4-one and 1.1 for 6,7-dimethoxyquinazolin-4-one [1]. This intermediate lipophilicity value falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 compliance) while providing sufficient hydrophobic character to engage deep ATP-binding pockets in kinases—a balance that is difficult to achieve with either more polar (dimethoxy) or less polar (unsubstituted) scaffolds [2].

lipophilicity ADME drug-likeness

Procurement-Driven Application Scenarios for 6-Bromo-7-fluoro-1H-quinazolin-4-one in Drug Discovery and Chemical Biology


IRAK4-Targeted Kinase Inhibitor Lead Optimization

Based on the demonstrated 15 nM IRAK4 IC₅₀ for 6-bromo-7-fluoro-quinazolin-4-amine derivatives [1], this scaffold is directly applicable to lead optimization programs targeting interleukin-1 receptor-associated kinase 4 (IRAK4) for autoimmune and inflammatory diseases. Procurement of 6-bromo-7-fluoro-1H-quinazolin-4-one as a starting material enables rapid generation of focused libraries via C6 cross-coupling while retaining the potency-conferring 6-bromo-7-fluoro substitution pattern that delivers >65-fold improved potency over mono-halogenated analogs [1].

USP7 Deubiquitinase Inhibitor Discovery

Patent US 9,546,150 establishes that the 6-bromo-7-fluoro dihalogenation pattern is essential for USP7-targeted antiproliferative activity, with EC₅₀ values of 0.2–0.8 µM for substituted derivatives versus >10 µM for mono-halogenated or non-halogenated analogs [2]. Programs aimed at developing USP7 inhibitors for oncology indications require this specific halogenation pattern; procurement of the pre-functionalized 6-bromo-7-fluoro core eliminates the need for challenging late-stage halogenation reactions and ensures retention of the essential pharmacophoric elements [2].

Multi-Kinase Inhibitor Scaffold Development

Comparative SAR analysis indicates that 6-bromo-7-fluoro-substituted quinazolinones produce a distinct multi-kinase inhibition profile (EGFR, HER2, VEGFR families) compared to the narrow EGFR selectivity of 6,7-dimethoxy analogs [3][4]. This differentiation supports the use of 6-bromo-7-fluoro-1H-quinazolin-4-one as a privileged starting point for developing kinase inhibitors with broader target engagement profiles, particularly for indications where polypharmacology may confer therapeutic advantage [3]. The scaffold's intermediate clogP of 2.3 further supports oral bioavailability optimization without extensive solubility remediation [5].

Diversity-Oriented Synthesis via C6 Cross-Coupling

The orthogonal reactivity of the C6-bromo and C7-fluoro substituents enables sequential functionalization strategies not possible with mono-halogenated quinazolinones [1][2]. The bromine atom serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the C7-fluoro group remains inert and continues to provide metabolic stability benefits [6]. Procurement of 6-bromo-7-fluoro-1H-quinazolin-4-one supports efficient library synthesis for SAR exploration, reducing the synthetic burden associated with building diverse quinazolinone collections de novo [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-fluoro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.